Product packaging for 4-Amino-3-benzoylvinylthio-1,2,4-triazole(Cat. No.:CAS No. 126335-03-3)

4-Amino-3-benzoylvinylthio-1,2,4-triazole

Cat. No.: B12752173
CAS No.: 126335-03-3
M. Wt: 246.29 g/mol
InChI Key: WWVDGJKUZJXPDS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the 1,2,4-Triazole (B32235) Ring System in Contemporary Chemical Research

The 1,2,4-triazole, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govnih.govnih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govmdpi.comresearchgate.net The stability of the triazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal building block for the design of new therapeutic agents. nih.gov In agriculture, 1,2,4-triazole derivatives have found utility as herbicides and fungicides, highlighting the broad applicability of this heterocyclic system.

Overview of the 4-Amino-1,2,4-Triazole (B31798) Framework in Synthetic Heterocyclic Chemistry

The introduction of an amino group at the 4-position of the 1,2,4-triazole ring provides a key reactive handle for further molecular elaboration. This 4-amino-1,2,4-triazole framework serves as a versatile precursor in the synthesis of a multitude of more complex heterocyclic systems. The amino group can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are valuable intermediates for the synthesis of various fused and substituted triazole derivatives. mdpi.comresearchgate.net The presence of multiple reaction sites within the 4-amino-1,2,4-triazole core allows for a wide range of chemical transformations, enabling the generation of diverse compound libraries for biological screening. zsmu.edu.ua

Contextualizing the 3-Thio-1,2,4-Triazole Motif and its Functionalization for Novel Compound Design

The incorporation of a thiol or thione group at the 3-position of the 4-amino-1,2,4-triazole ring introduces another dimension of chemical reactivity and potential biological activity. The 4-amino-3-thio-1,2,4-triazole moiety exists in a tautomeric equilibrium between the thiol and thione forms. This versatile building block can be readily synthesized from precursors like carboxylic acid hydrazides and carbon disulfide. researchgate.netijcrt.org The sulfur atom in the 3-thio group is a soft nucleophile and can be easily alkylated with various electrophiles, such as alkyl halides, to furnish S-substituted derivatives. nih.govresearchgate.net This S-functionalization is a common strategy for modulating the physicochemical properties and biological activities of the parent compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4OS B12752173 4-Amino-3-benzoylvinylthio-1,2,4-triazole CAS No. 126335-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126335-03-3

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

(E)-3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C11H10N4OS/c12-15-8-13-14-11(15)17-7-6-10(16)9-4-2-1-3-5-9/h1-8H,12H2/b7-6+

InChI Key

WWVDGJKUZJXPDS-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/SC2=NN=CN2N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CSC2=NN=CN2N

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization Techniques for 4 Amino 3 Benzoylvinylthio 1,2,4 Triazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 4-Amino-3-benzoylvinylthio-1,2,4-triazole, distinct signals corresponding to each type of proton are expected. The protons of the amino (NH₂) group typically appear as a broad singlet, which is exchangeable with deuterium oxide (D₂O). urfu.ru For similar 4-amino-1,2,4-triazole (B31798) structures, this signal has been observed in the range of δ 5.20-5.80 ppm. ijcrt.org The vinyl protons (=CH) are expected to appear as doublets, with their coupling constant providing information about the stereochemistry (cis or trans) of the double bond. The aromatic protons of the benzoyl group would likely resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, exhibiting splitting patterns dependent on their substitution. The proton of the N-H in the triazole ring, if present in the thiol tautomeric form, can appear as a broad singlet at a very downfield chemical shift, sometimes exceeding δ 12.0 ppm. urfu.ruijcrt.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the carbonyl group (C=O) in the benzoyl moiety is expected to have a characteristic chemical shift in the range of δ 180-200 ppm. The carbons of the triazole ring would appear at distinct chemical shifts, for instance, in a related 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the triazole carbons were observed at δ 156.9 (C-3) and δ 160.7 (C-5) ppm. urfu.ru The vinyl carbons and the aromatic carbons of the benzoyl group would also show characteristic signals in the olefinic and aromatic regions of the spectrum, respectively.

Proton Type Expected Chemical Shift (δ, ppm)
Amino (NH₂)5.20 - 5.80 (broad singlet) ijcrt.org
Vinyl (=CH)Dependent on stereochemistry
Aromatic (Benzoyl)7.0 - 8.5 (multiplets)
Triazole NH> 12.0 (broad singlet) urfu.ruijcrt.org
Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)180 - 200
Triazole (C3, C5)~150 - 165 urfu.ru
Vinyl (=C)~120 - 140
Aromatic (Benzoyl)~125 - 140

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) typically appear as two sharp bands in the region of 3420-3250 cm⁻¹. ijcrt.org A strong absorption band corresponding to the carbonyl (C=O) stretching of the benzoyl group is expected around 1650 cm⁻¹. The C=N stretching vibrations of the triazole ring usually appear in the 1620-1540 cm⁻¹ region. ijcrt.org The C=C stretching of the vinyl group and the aromatic ring would also be present in the 1600-1450 cm⁻¹ region. If the thiol tautomer is present, a weak S-H stretching band might be observed around 2600-2550 cm⁻¹. ijcrt.org

Raman spectroscopy , being complementary to IR, would also be valuable. The symmetric vibrations of non-polar bonds, such as the C=C and C-S bonds, are often more intense in the Raman spectrum. This can be particularly useful for confirming the presence of the vinylthio moiety.

Functional Group Expected IR Absorption (cm⁻¹)
Amino (N-H stretch)3420 - 3250 ijcrt.org
Carbonyl (C=O stretch)~1650
Imine (C=N stretch)1620 - 1540 ijcrt.org
Thiol (S-H stretch)2600 - 2550 (weak) ijcrt.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

The fragmentation pattern would likely involve the cleavage of the weaker bonds in the molecule. Common fragmentation pathways for 1,2,4-triazole (B32235) derivatives include the loss of small neutral molecules. researchgate.net For the target compound, potential fragmentations could include the loss of the benzoyl group, the vinylthio moiety, or cleavage of the triazole ring. High-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of the molecular ion and its fragments, further confirming the structure.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For related 4-amino-1,2,4-triazole derivatives, X-ray studies have confirmed the planar geometry of the triazole ring and have detailed intermolecular hydrogen bonding networks. researchgate.netmdpi.com In the crystal structure of this compound, it is expected that the triazole ring will be planar. The conformation of the benzoylvinylthio substituent relative to the triazole ring would be determined, and intermolecular hydrogen bonds involving the amino group and the nitrogen atoms of the triazole ring are likely to be a dominant feature of the crystal packing. researchgate.net

Advanced Spectroscopic and Diffraction Methods in Triazole Chemistry

Beyond the fundamental techniques, advanced methods can provide deeper structural insights. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing irrefutable proof of the structural assignment.

Furthermore, Hirshfeld surface analysis, often used in conjunction with X-ray crystallography, can be utilized to visualize and quantify intermolecular interactions within the crystal lattice. mdpi.commdpi.com This method provides a graphical representation of the regions of close contact between neighboring molecules, highlighting the nature and extent of hydrogen bonding and other non-covalent interactions that stabilize the crystal structure.

Reaction Mechanisms and Chemical Reactivity of 4 Amino 3 Benzoylvinylthio 1,2,4 Triazole and Its Precursors

Mechanistic Insights into 1,2,4-Triazole (B32235) Ring Formation Pathways

The formation of the 1,2,4-triazole ring is a cornerstone in the synthesis of the title compound and its analogues. Various synthetic routes have been developed, often involving the cyclization of open-chain precursors.

One of the most common and versatile methods for the synthesis of 4-amino-1,2,4-triazole-3-thiones, key precursors to the title compound, involves the cyclization of thiocarbohydrazide (B147625) with a suitable carboxylic acid or its derivative. For instance, a series of 4-amino-5-(substituted phenyl)-4H- nih.govmdpi.comnih.gov-triazole-3-thiones were synthesized by the fusion of thiocarbohydrazide with substituted benzoic acids. researchgate.net This reaction proceeds through the formation of a thiocarbohydrazide derivative of the carboxylic acid, which then undergoes intramolecular cyclization with the elimination of water to form the triazole ring.

Another widely used method starts from carboxylic acid hydrazides. These are reacted with carbon disulfide in an alkaline medium to yield a potassium dithiocarbazinate salt. Subsequent treatment of this salt with hydrazine (B178648) hydrate (B1144303) leads to the cyclization and formation of the 4-amino-1,2,4-triazole-3-thiol (B7722964) nucleus. researchgate.net The mechanism involves the initial formation of a dithiocarbazinate, which then reacts with hydrazine at both the thione and the ester-like sulfur, followed by cyclization and elimination of hydrogen sulfide (B99878) and water.

Furthermore, 1,3,4-oxadiazole (B1194373) derivatives can serve as precursors to 4-amino-1,2,4-triazoles. The reaction of 1,3,4-oxadiazole-2-thiones with hydrazine hydrate can lead to the opening of the oxadiazole ring and subsequent recyclization to form the 4-amino-1,2,4-triazole-3-thione. nih.gov This transformation highlights the greater thermodynamic stability of the triazole ring system compared to the oxadiazole precursor under these conditions.

The synthesis of the specific "benzoylvinylthio" substituent would typically follow the formation of the 4-amino-1,2,4-triazole-3-thiol core. This would likely involve the reaction of the thiol with a suitable benzoylvinyl halide or another electrophilic species containing the benzoylvinyl moiety.

Reactivity of the 4-Amino Group in Condensation and Derivatization Reactions

The exocyclic 4-amino group of the 1,2,4-triazole ring is a key site for a variety of chemical transformations, most notably condensation and derivatization reactions. Its nucleophilic character allows for the facile formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Formation of Schiff Bases and Hemiaminals from 4-Amino-1,2,4-Triazoles

The condensation of the 4-amino group with aldehydes and ketones is a well-established method for the synthesis of Schiff bases (imines). This reaction is of significant interest due to the biological activities often associated with these products. nepjol.infomdpi.com The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of these imines is typically catalyzed by acids. chemmethod.com

Interestingly, under neutral conditions, the reaction between 4-amino-1,2,4-triazoles and certain aldehydes, particularly those bearing electron-withdrawing groups, can lead to the formation of stable hemiaminals. nih.govmdpi.comnih.govresearchgate.net Hemiaminals are typically unstable intermediates in Schiff base formation, but the presence of the electron-rich 1,2,4-triazole ring and electron-withdrawing substituents on the aldehyde contribute to their stabilization. nih.govmdpi.com The addition of an acid catalyst can then promote the dehydration of these stable hemiaminals to yield the corresponding Schiff bases. nih.govresearchgate.net

Reactant 1Reactant 2Product TypeConditionsReference(s)
4-Amino-1,2,4-triazole (B31798)Cyano-substituted benzaldehydesStable HemiaminalNeutral nih.govresearchgate.net
4-Amino-1,2,4-triazoleCyano-substituted benzaldehydesSchiff BaseAcid catalyst nih.govresearchgate.net
4-Amino-3,5-dimethyl-1,2,4-triazoleSubstituted benzaldehydesStable Hemiaminal/Schiff BaseNeutral mdpi.comnih.gov
4-Amino-1,2,4-triazole4-AminoacetophenoneSchiff BaseAcetic acid chemmethod.com

Other Nitrogen-centered Transformations and Amidation Reactions

Beyond Schiff base formation, the 4-amino group can undergo other nitrogen-centered transformations. One such reaction is the Mannich reaction, where the 4-amino-1,2,4-triazole-3-thione can react with formaldehyde (B43269) and a secondary amine to yield a Mannich base. researchgate.net

Amidation of the 4-amino group is another important derivatization. This can be achieved by reacting the 4-amino-1,2,4-triazole with acyl chlorides or anhydrides. For instance, the reaction of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with various carboxylic acid anhydrides has been reported to yield the corresponding N-acyl derivatives. researchgate.net Similarly, N-acyl derivatives of 4-amino-1,2,4-triazoles have been prepared through the addition of acetyl chloride to a Schiff base precursor, indicating a transformation at the azomethine group that can be influenced by the 4-amino precursor's reactivity. chemmethod.com The 1,2,4-triazole anion itself has been identified as an effective acyl transfer catalyst, facilitating the aminolysis of esters, which suggests the potential for autocatalysis or related mechanisms in amidation reactions involving this heterocyclic system. nih.gov

Chemical Transformations at the 3-Thio Position of the Triazole Ring

The 3-thio position of the 1,2,4-triazole ring, particularly in the form of a thioether as in the title compound, is another reactive center that allows for a variety of chemical transformations. The sulfur atom can act as a nucleophile and is also susceptible to oxidation.

Nucleophilic Reactivity of the Thioether Sulfur

The sulfur atom in the 3-thioether linkage of 4-Amino-3-benzoylvinylthio-1,2,4-triazole retains a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with various electrophiles. For instance, alkylation of 1,2,4-triazole-3-thiols with alkyl halides is a common reaction that proceeds at the sulfur atom to yield S-substituted derivatives. researchgate.net This S-alkylation is a key step in the synthesis of compounds like the title compound, where the benzoylvinyl group is attached to the sulfur atom.

The nucleophilic character of the sulfur atom can also be exploited in addition reactions. For example, the thioether moiety can participate in Michael-type additions if the benzoylvinyl group is appropriately activated. The reactivity of the sulfur atom is influenced by the electronic properties of the triazole ring and the substituents attached to it.

Oxidative Transformations of the Thioether Linkage

The thioether linkage is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These transformations can significantly alter the chemical and biological properties of the molecule. The oxidation of 1,2,4-triazoline-3-thiones with oxidizing agents like chlorine or bromine can yield unstable sulfonyl halides, which can be further converted to sulfonamides or sulfonic acids. rsc.org However, with thioethers, the oxidation typically proceeds in a stepwise manner.

Mild oxidizing agents will convert the thioether to a sulfoxide (B87167), while stronger oxidizing agents or more forcing conditions will lead to the corresponding sulfone. This stepwise oxidation allows for the controlled synthesis of different oxidation states of the sulfur atom, each potentially having unique biological activities.

Reactivity of the Benzoylvinyl Moiety in this compound

The benzoylvinyl moiety is an electron-deficient system due to the strong electron-withdrawing effect of the benzoyl group. This electronic characteristic is the primary driver of its reactivity, making the vinyl group susceptible to nucleophilic attack and the carbonyl group a target for nucleophiles as well.

The vinyl group, being part of an α,β-unsaturated carbonyl system, is activated towards addition reactions. Its electrophilic nature makes it a prime substrate for both conjugate additions and cycloaddition reactions.

Michael Addition: The conjugate or Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, the β-carbon of the vinyl group is electrophilic and readily attacked by a wide range of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net The aza-Michael addition, involving the addition of nitrogen nucleophiles, is a particularly important reaction for forming carbon-nitrogen bonds in synthetic organic chemistry. researchgate.net The use of catalysts, such as imidazolium (B1220033) salts or bases, can facilitate these additions. researchgate.netmdpi.com

Nucleophile TypeExampleExpected Product Structure
Nitrogen NucleophilesAmmonia, primary/secondary amines, azidesβ-Amino ketone derivatives
Oxygen NucleophilesAlkoxides, phenoxidesβ-Alkoxy/phenoxy ketone derivatives
Sulfur NucleophilesThiols, thiophenolsβ-Thioether ketone derivatives
Carbon NucleophilesEnolates, organocuprates, cyanide1,5-Dicarbonyl compounds or γ-ketonitriles

Cycloaddition Reactions: A concerted reaction involving the combination of two π-electron systems to create a new ring is known as a cycloaddition reaction. libretexts.org The vinyl group in this compound can participate as the 2π-electron component in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-deficient vinyl group can act as a potent dienophile, reacting with electron-rich conjugated dienes to form a six-membered ring. This reaction is a cornerstone of organic synthesis for building functionalized cyclohexene (B86901) rings. libretexts.org

[3+2] Cycloaddition (Dipolar Cycloaddition): The vinyl group can also react with 1,3-dipoles, such as azides or nitrile oxides, to yield five-membered heterocyclic rings. nih.govnih.gov The reaction with azides, for instance, is a well-established method for synthesizing stable and aromatic 1,2,3-triazole rings. nih.govyoutube.com These reactions can sometimes be facilitated by light or catalysts. nih.gov

Reaction TypeReactant PartnerResulting Ring SystemSignificance
[4+2] Diels-AlderConjugated Diene (e.g., Butadiene, Cyclopentadiene)Functionalized CyclohexeneFormation of six-membered carbocycles.
[3+2] Dipolar CycloadditionAzide (e.g., Benzyl Azide)1,2,3-TriazoleConstruction of stable, five-membered nitrogen heterocycles. nih.govyoutube.com
[3+2] Dipolar CycloadditionNitrile Oxide (e.g., Mesityl Nitrile Oxide)IsoxazolineSynthesis of diverse five-membered oxygen/nitrogen heterocycles. nih.gov
[2+2] PhotocycloadditionAlkeneCyclobutaneFormation of four-membered rings, typically requires UV light. libretexts.org

The carbonyl group of the benzoyl moiety is an electrophilic center susceptible to attack by a variety of nucleophiles. Its reactivity is typical of ketones and allows for numerous functional group interconversions.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: The carbonyl group can react with nitrogen nucleophiles to form C=N double bonds. For example, reaction with hydrazine derivatives can yield hydrazones, while reaction with hydroxylamine (B1172632) produces oximes. The condensation of 4-amino-1,2,4-triazoles with aldehydes or ketones to form Schiff bases is a well-documented transformation, often catalyzed by acids like glacial acetic acid. nih.govmdpi.com In some cases, stable hemiaminal intermediates can be isolated. mdpi.com

Addition of Organometallic Reagents: Reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup.

Wittig Reaction: The carbonyl group can be converted into an alkene through reaction with a phosphorus ylide (a Wittig reagent), providing a method for carbon-carbon double bond formation at this position.

Reaction TypeReagentFunctional Group Transformation
ReductionNaBH₄, LiAlH₄Ketone → Secondary Alcohol
CondensationHydrazine (H₂NNH₂)Ketone → Hydrazone
CondensationHydroxylamine (H₂NOH)Ketone → Oxime
Organometallic AdditionGrignard Reagent (RMgX)Ketone → Tertiary Alcohol
Wittig ReactionPhosphorus Ylide (Ph₃P=CR₂)Ketone → Alkene

Computational Chemistry and Theoretical Studies on 4 Amino 1,2,4 Triazole Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-amino-1,2,4-triazole (B31798) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or cc-PVDZ, are employed to determine optimized molecular geometries and predict electronic properties. epstem.netresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For instance, in studies of related triazole-thione derivatives, the LUMO is often localized on the 1,2,4-triazolo[4,3-a]pyridine ring, indicating this area is prone to nucleophilic attack. mdpi.com Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps help identify electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites, which is critical for predicting intermolecular interactions. researchgate.net In many triazole derivatives, the nitrogen atoms of the triazole ring are identified as the most negatively charged centers, making them likely sites for interactions with receptors or for protonation. nih.gov

Table 1: Representative Quantum Chemical Descriptors for a Substituted 1,2,4-Triazole (B32235) Derivative This table presents illustrative data based on typical findings for related compounds, as direct data for 4-Amino-3-benzoylvinylthio-1,2,4-triazole is not available.

ParameterCalculated Value (Illustrative)Significance
EHOMO-7.128 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.491 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.637 eVIndicates chemical reactivity and stability. nih.gov
Dipole Moment (μ)3.5 DMeasures the polarity of the molecule
Hardness (η)2.818 eVResistance to change in electron configuration
Softness (σ)0.177 eV⁻¹Reciprocal of hardness, indicates reactivity
Electronegativity (χ)4.309 eVMeasure of the ability to attract electrons

Molecular Modeling and Conformational Analysis of Substituted Triazoles

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For flexible molecules like this compound, which has several rotatable single bonds, conformational analysis is essential to identify the most stable three-dimensional structures.

Semi-empirical methods (like AM1 and PM3) and DFT can be used to perform conformational scans, where the potential energy of the molecule is calculated as a function of torsion angles. sigmaaldrich.com These studies help determine the lowest energy conformer, which is the most likely structure to be observed experimentally. For example, in a study of 5,5'-bi(1H-1,2,4-triazole), the planar trans conformation was identified as the most stable. sigmaaldrich.com The free rotation around single bonds, such as the thioether linkage in the target molecule, allows for significant conformational freedom, which can be crucial for its interaction with biological targets. pnrjournal.com Molecular docking, a key molecular modeling technique, predicts the preferred orientation of a molecule when bound to a receptor, such as an enzyme active site. researchgate.netresearchgate.net This method is instrumental in drug discovery for evaluating the binding affinity and interaction modes of potential drug candidates. researchgate.net

Reaction Pathway and Transition State Analysis for Synthetic Processes

The synthesis of 4-amino-1,2,4-triazole derivatives often involves cyclization reactions. nih.gov For example, 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol can be synthesized from a carboxylic acid and thiocarbohydrazide (B147625). researchgate.net Another common route involves the cyclization of substituted thiosemicarbazides. researchgate.netorganic-chemistry.org Computational analysis of these synthetic routes can involve locating the transition state structures and calculating their energies to determine the activation energy of the reaction. This information helps in optimizing reaction conditions, such as temperature and catalysts, to improve yields and selectivity. researchgate.net For instance, understanding the regioselectivity of alkylation on triazole-3-thiones can be achieved by comparing the calculated activation energies for reactions at different nucleophilic sites (e.g., sulfur vs. nitrogen atoms).

Prediction of Spectroscopic Parameters from Quantum Chemical Calculations

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net The calculated shifts are often correlated with experimental values (obtained in solvents like DMSO-d₆), and a good correlation validates the computed molecular structure. nih.gov

Vibrational Spectroscopy: Theoretical infrared (IR) and Raman spectra can be simulated from the calculated harmonic vibrational frequencies. scispace.com These frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. epstem.net The calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes to specific functional groups within the molecule. nih.govscispace.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Triazole Derivative This table is an illustrative example based on published data for similar compounds.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment
N-H stretch32503245Amino group N-H vibration
C=O stretch16801675Benzoyl carbonyl vibration
C=N stretch16101605Triazole ring vibration
C-S stretch750745Thioether linkage vibration

Application of Quantum Chemical Descriptors in Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. Quantum chemical descriptors, derived from calculations as described in section 5.1, are frequently used in QSAR modeling due to their precise and three-dimensional nature. researchgate.net

Descriptors such as HOMO/LUMO energies, dipole moment, hardness, and atomic charges can quantify the electronic and steric features of a molecule that are essential for its biological function. researchgate.net These descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR) to develop a QSAR equation that can predict the activity of new, unsynthesized compounds. researchgate.net Successful QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. researchgate.net For 1,2,4-triazole derivatives, QSAR studies have been successfully applied to model their antimicrobial and anticancer activities.

Structure Activity Relationship Sar Investigations of 4 Amino 3 Benzoylvinylthio 1,2,4 Triazole and Its Analogs

Correlating Structural Variations with Modulatory Effects on Biological Systems

Understanding how subtle changes in a molecule's architecture can drastically alter its biological function is the cornerstone of SAR studies. For derivatives of 4-amino-1,2,4-triazole (B31798), this involves systematically modifying different parts of the molecule—the 4-amino group, the substituent at the 3-position, and the various components of that substituent—and observing the resulting impact on activity.

Research on 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has shown that the nature and position of substituents on the benzylidene ring are critical for antimicrobial activity. nih.gov For instance, compounds with electron-withdrawing groups like chloro and nitro substituents on the phenyl ring of the Schiff base often exhibit enhanced activity. connectjournals.com Specifically, a series of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols demonstrated that compounds with a para-substituted halo group (fluoro or chloro) had good activity against both Gram-positive and Gram-negative bacteria. connectjournals.com Similarly, in another study, Schiff bases derived from 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed potent activity against Staphylococcus epidermidis, with the 4-nitrophenyl substituted derivative having an MIC value of 9 μg/mL. nih.gov

These findings highlight that the 4-amino position is a crucial determinant of the activity profile. The introduction of an arylidenamino group creates a larger, more complex pharmacophore where electronic effects and lipophilicity can be fine-tuned to optimize biological interactions.

Table 1: Effect of 4-Amino Substitution on Biological Activity of 1,2,4-Triazole-3-thiol Derivatives


Core ScaffoldSubstituent on 4-Amino Group (as Schiff Base)Observed Biological ActivityReference
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol4-FluorobenzylideneGood antibacterial activity zsmu.edu.ua
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol4-ChlorobenzylideneGood antibacterial activity zsmu.edu.ua
4-Amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione4-NitrobenzylidenePotent activity against S. epidermidis (MIC = 9 μg/mL) connectjournals.com
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol2,4-DichlorobenzylideneStrong antifungal activity against M. gypseum
4-Amino-4H-1,2,4-triazole-3-thiol5-Nitro-2-furfurylideneHighest antituberculosis activity (87% inhibition) in its series

The substituent at the C3 position of the 1,2,4-triazole (B32235) ring plays a pivotal role in defining the molecule's mechanism of action. The core structure , 4-amino-3-benzoylvinylthio-1,2,4-triazole, is synthetically accessible from its 3-thiol (or tautomeric 3-thione) precursor. nih.gov The 3-thiol/thione group is a critical functional handle for derivatization and is itself important for biological activity, particularly in the inhibition of metallo-β-lactamases through coordination with zinc ions. nih.gov

The "benzoylvinylthio" moiety is a hybrid structure combining a thioether linkage with a benzoylvinyl group. The benzoylvinyl core is characteristic of chalcones (1,3-diphenyl-2-propen-1-one), a class of compounds known for their broad biological activities. nih.gov The formation of the thioether link likely proceeds via a Michael addition reaction, where the nucleophilic sulfur of the 4-amino-1,2,4-triazole-3-thiol (B7722964) attacks the β-carbon of the α,β-unsaturated ketone system of a chalcone (B49325) or a related precursor. This linkage creates a flexible yet stable bridge, connecting the triazole pharmacophore to the chalcone pharmacophore. The thioether group itself can contribute to binding affinity and modulate the electronic properties of the entire molecule. mdpi.com The chalcone moiety, with its α,β-unsaturated carbonyl system, is a potent Michael acceptor and can form covalent bonds with nucleophilic residues (like cysteine) in target proteins, leading to irreversible inhibition.

Given that the benzoylvinylthio moiety is structurally analogous to a chalcone, SAR studies on triazole-chalcone hybrids provide significant insights. nih.govresearchgate.net The electronic properties and lipophilicity of substituents on the phenyl rings of the chalcone fragment dramatically influence biological activity.

Studies on chalcone-1,2,3-triazole-azole hybrids revealed that the nature of the aromatic ring in the chalcone portion was critical for antiproliferative activity. For example, replacing a 3,4,5-trimethoxyphenyl ring with a pyridine (B92270) or thiophene (B33073) ring led to a significant loss of activity, indicating a specific requirement for that substitution pattern for interaction with the biological target. nih.gov Further SAR analysis of thiazole-chalcone hybrids showed that the substitution pattern on the chalcone's phenyl rings dictated the potency against both cancer cell lines and tuberculosis. researchgate.net

The general findings suggest that:

Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the benzoyl ring can modulate the reactivity of the carbonyl group and the Michael acceptor, thereby tuning the compound's potency and selectivity.

The vinyl group is an integral part of the conjugated system and is essential for the planarity and reactivity of the chalcone moiety. Substitutions on the vinyl group itself would alter the geometry and electronic distribution, likely with a significant impact on activity.

Scaffold Hopping and Isosteric Replacements in 4-Amino-1,2,4-Triazole SAR Studies

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry for lead optimization. The 1,2,4-triazole ring is recognized as a versatile pharmacophore that can act as a bioisostere for other chemical groups. nih.gov For instance, its ability to participate in hydrogen bonding allows it to mimic amide or ester functionalities, which can improve metabolic stability and pharmacokinetic properties. nih.gov

In the context of 4-amino-1,2,4-triazole derivatives, scaffold hopping could involve replacing the entire triazole core with another heterocycle, such as a pyrazole, oxadiazole, or thiazole, while retaining key pharmacophoric features like the 4-amino substituent and the 3-thioether linkage. This can lead to compounds with entirely new intellectual property space and potentially improved activity or selectivity profiles.

Isosteric replacement can be applied to other parts of the molecule. For example, the thioether linkage (-S-) in the 3-substituent could be replaced with an ether (-O-), amine (-NH-), or methylene (B1212753) (-CH2-) group to probe the importance of the sulfur atom for activity. Similarly, the phenyl ring of the benzoyl group could be replaced by other aromatic or heteroaromatic systems to explore different binding interactions.

Pharmacophore Modeling and Ligand-Based Design Principles for 1,2,4-Triazole Derivatives

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For 1,2,4-triazole derivatives, these models help rationalize observed SAR and guide the design of new, more potent compounds.

A typical pharmacophore model for a 1,2,4-triazole-based inhibitor might include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The 4-amino group can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions (HY/AR): Phenyl groups, such as the one in the benzoyl moiety or on a Schiff base, provide hydrophobic and aromatic interactions (e.g., pi-pi stacking) with the target protein.

Metal Ligators: The thione/thiol group at the C3 position is a known metal chelator, a critical feature for inhibiting metalloenzymes. nih.gov

By generating and validating such models using a set of known active and inactive compounds, researchers can screen virtual libraries to identify new molecules that fit the pharmacophore, prioritizing them for synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Compound Behavior

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

For 1,2,4-triazole derivatives, various 2D and 3D-QSAR methods have been successfully applied. These models often employ a range of descriptors:

Physicochemical Descriptors: Such as LogP (lipophilicity), molecular weight (MW), and polar surface area (PSA).

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Electronic Descriptors: Related to the distribution of charges and orbitals.

Steric Descriptors: Like molecular volume and surface area.

Different statistical methods are used to build the QSAR models, including Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and machine learning approaches like Artificial Neural Networks (ANN). A validated QSAR model can provide valuable insights into which structural properties are most influential for activity, reinforcing the qualitative observations from traditional SAR studies and providing a predictive tool for compound design.

Table 2: Example of a Generic QSAR Model Equation


Model TypeGeneral Equation FormatExample DescriptorsInterpretation
Multiple Linear Regression (MLR)pIC50 = c0 + c1(D1) + c2(D2) + ...D1 = LogP D2 = Dipole MomentA positive coefficient for a descriptor indicates that increasing its value enhances biological activity, while a negative coefficient suggests the opposite.

Emerging Research Directions and Future Prospects for 4 Amino 3 Benzoylvinylthio 1,2,4 Triazole Chemistry

Development of Green Chemistry Approaches in Triazole Synthesis

Traditional organic synthesis often involves hazardous solvents, high temperatures, and long reaction times, leading to significant chemical waste. researchgate.net The principles of green chemistry aim to mitigate these issues by designing more environmentally benign processes. For the synthesis of 1,2,4-triazole (B32235) derivatives, including 4-Amino-3-benzoylvinylthio-1,2,4-triazole, future research is increasingly focused on adopting greener methodologies such as microwave and ultrasound-assisted synthesis.

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. pnrjournal.comrsc.org Several studies on 1,2,4-triazole synthesis have demonstrated the superiority of microwave irradiation over conventional heating methods. rsc.org For instance, the synthesis of certain 1,2,4-triazole derivatives that required several hours via conventional heating was completed in mere minutes under microwave conditions, with yields improving significantly. rsc.org Similarly, ultrasound-assisted synthesis utilizes acoustic cavitation to accelerate chemical reactions, providing an energy-efficient alternative that can enhance yields and shorten reaction times, often at lower temperatures. mdpi.comnih.gov The application of ultrasound has been successful in producing various 1,2,4-triazole derivatives in high yields (75-96%) within short periods (10-80 minutes). mdpi.comresearchgate.net

The use of eco-friendly solvents, particularly water, is another key aspect of greening the synthesis of triazole compounds. researchgate.net Developing synthetic routes for this compound that are viable in aqueous media would substantially reduce the environmental impact by minimizing the use of volatile organic compounds.

Synthesis MethodTypical Reaction TimeTypical YieldKey Advantages
Conventional Heating 16 - 27 hours rsc.orgmdpi.com60 - 75% mdpi.comWell-established, simple equipment.
Microwave Irradiation 30 - 90 seconds rsc.org82 - 96% rsc.orgRapid heating, reduced time, higher yields.
Ultrasound Sonication 40 - 80 minutes mdpi.com75 - 89% mdpi.comEnergy efficient, improved yields, shorter time.

Future work will likely focus on optimizing these green techniques for the multi-step synthesis required to produce this compound, aiming for a process that is both economically viable and environmentally sustainable.

Advanced Catalyst Systems for Efficient and Selective Synthesis

The synthesis of substituted 1,2,4-triazoles often requires catalysts to ensure efficiency and regioselectivity. The development of advanced catalyst systems is a major research frontier. For a complex molecule like this compound, controlling the formation of the correct isomer is critical.

Recent studies have shown that the choice of metal catalyst can selectively direct the outcome of cycloaddition reactions to form specific triazole isomers. For example, in the reaction of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas Cu(II) catalysis favors the formation of 1,5-disubstituted isomers. organic-chemistry.orgisres.orgfrontiersin.org This catalyst-controlled regioselectivity could be harnessed to build the desired 1,2,4-triazole core with high precision.

Furthermore, heterogeneous catalysts, particularly those based on nanoparticles, offer significant advantages in terms of reusability, ease of separation, and stability. eurekaselect.com Supported copper and gold nanoparticles have been effectively used for triazole synthesis, often in green solvents like water. mdpi.comsemanticscholar.orgacs.org For instance, copper oxide nanoparticles supported on activated carbon have demonstrated excellent catalytic activity and reusability in triazole synthesis. researchgate.net The development of a robust, recyclable heterogeneous catalyst for the synthesis of this compound precursors would be a significant step towards industrial-scale production.

Catalyst TypeDescriptionKey AdvantagesRelevant Compounds
Homogeneous (Metal Salts) Ag(I), Cu(II) salts in solution. isres.orgHigh activity, controls regioselectivity. organic-chemistry.org1,3- and 1,5-disubstituted 1,2,4-triazoles
Heterogeneous (Nanoparticles) Au/TiO₂, Cu₂O on activated carbon. mdpi.comresearchgate.netReusable, stable, easy to separate, eco-friendly. semanticscholar.org1,2,3- and 1,2,4-triazole derivatives
Phase Transfer Catalysts Benzyl triethyl ammonium (B1175870) chloride (BTEAC). asianpubs.orgFacilitates reactions between different phases.1,2,4-triazole derivatives
Organocatalysts Iodine, base-mediated systems. organic-chemistry.orgrsc.orgMetal-free, avoids toxic metal contamination.1,3,5-trisubstituted 1,2,4-triazoles

Future research will focus on designing catalysts that are not only efficient but also highly selective for the specific linkages required in the target molecule, potentially using supported bimetallic nanoparticles or novel organocatalysts to achieve unprecedented control over the reaction. frontiersin.orgrsc.org

Exploration of Novel Derivatization and Functionalization Pathways for the Benzoylvinylthio Moiety

The benzoylvinylthio moiety is a key structural feature of this compound, offering multiple sites for chemical modification to tune the molecule's physicochemical and biological properties. The exploration of novel derivatization and functionalization pathways for this group is a promising area for creating a diverse library of new chemical entities.

The vinyl group is particularly amenable to a variety of chemical transformations. Potential pathways include:

Michael Addition: The electron-withdrawing benzoyl group activates the vinyl system, making it an excellent Michael acceptor for the addition of nucleophiles like amines, thiols, or alcohols. This would allow for the introduction of a wide range of functional groups.

Epoxidation: Oxidation of the double bond to form an epoxide would introduce a reactive three-membered ring, which can be opened by various nucleophiles to generate diverse amino alcohol or ether derivatives.

Cycloaddition Reactions: The vinyl group can participate in [2+2], [3+2], or [4+2] cycloaddition reactions to construct novel cyclic and heterocyclic systems fused to the triazole core.

The thioether linkage provides another handle for functionalization. Mild oxidation could convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone, which would significantly alter the polarity, hydrogen bonding capacity, and metabolic stability of the parent compound. mdpi.com Additionally, the aromatic ring of the benzoyl group can be subjected to electrophilic aromatic substitution to introduce substituents that can modulate electronic properties or serve as additional points for chemical linkage.

Integration with Combinatorial Chemistry and High-Throughput Synthesis Methodologies

To fully explore the chemical space around this compound, modern high-throughput synthesis techniques are indispensable. Combinatorial chemistry, which involves the systematic and repetitive covalent connection of a set of different "building blocks" to a molecular scaffold, allows for the rapid generation of large libraries of related compounds. acs.org

A combinatorial approach to generating analogs of the target molecule could involve a multi-component reaction strategy. For example, a library could be synthesized by reacting a common precursor, such as 4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole, with a diverse set of α,β-unsaturated ketones (vinylogous esters/amides) or by a sequential process involving acylation and vinylation with varied building blocks.

The use of continuous flow reactors can further accelerate library synthesis, offering precise control over reaction conditions and enabling automated production. researchgate.net When coupled with high-throughput screening (HTS) techniques, these libraries can be rapidly evaluated for desired biological activities, significantly accelerating the discovery of lead compounds. nih.govrsc.org A recent study demonstrated a high-throughput combinatorial approach using "click" chemistry to create a library of 192 triazole ligands, which were then coordinated to metal scaffolds to produce over 600 novel metal complexes for screening. chemrxiv.org A similar strategy could be applied to rapidly synthesize and screen derivatives of this compound.

Computational-Assisted Design and Virtual Screening of Novel 4-Amino-1,2,4-Triazole (B31798) Analogs

Computational chemistry and molecular modeling are now integral to the drug discovery process, enabling the rational design and prioritization of new molecules before their synthesis. For this compound and its potential analogs, these tools can predict biological activity, pharmacokinetic properties, and potential metabolic pathways.

Molecular docking is a powerful technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. ijcrcps.commdpi.com By identifying a relevant biological target for 1,2,4-triazole derivatives (e.g., cytochrome P450 enzymes, kinases, or microbial enzymes), researchers can perform virtual screening of a computationally designed library of analogs. nih.govrsc.orgnih.gov This process scores each molecule based on its predicted binding energy, allowing researchers to focus synthetic efforts on the most promising candidates. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design process by building mathematical models that correlate chemical structure with biological activity. These models help identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that are critical for a compound's function, guiding the design of more potent and selective analogs.

Computational MethodApplication in Drug DesignPotential for Triazole Analogs
Molecular Docking Predicts binding mode and affinity to a target protein. ijcrcps.comScreen virtual libraries against targets like CYP121 or kinases. mdpi.com
Virtual Screening Rapidly evaluates large compound libraries in silico. nih.govIdentify novel 4-amino-1,2,4-triazole scaffolds with high predicted activity.
QSAR Correlates chemical structure with biological activity.Develop models to predict the activity of new benzoylvinylthio derivatives.
MD Simulations Simulates the dynamic behavior of a ligand-protein complex.Assess the stability of the binding pose of lead compounds over time.

The integration of these computational approaches will enable a more targeted and efficient exploration of the therapeutic potential of this compound derivatives, reducing the time and cost associated with traditional trial-and-error discovery methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-3-benzoylvinylthio-1,2,4-triazole and its derivatives?

  • Methodology : A common approach involves cyclocondensation of substituted benzoylvinylthio precursors with thiocarbohydrazide under reflux in polar aprotic solvents (e.g., DMSO). For example, heating benzoic acid derivatives with thiocarbohydrazide at 100–120°C for 18 hours yields triazole-thiol intermediates, which are further functionalized via alkylation or Schiff base reactions .
  • Optimization : Adjusting molar ratios (e.g., 1:1.5 for acid to thiocarbohydrazide) and reaction duration (12–24 hours) improves yields (up to 65% reported) .
  • Key Reference : Scheme 13 in outlines the synthesis of 4-amino-5-(substituted-phenyl)-4H-[1,2,4]-triazole-3-thiol, a structural analog .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray crystallography confirms planar triazole rings (±0.004 Å deviation) and dihedral angles (e.g., 83.29° between triazole and benzene rings) .
  • Spectroscopy : FT-IR identifies N–H (3200–3400 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches, while ¹H/¹³C NMR resolves substituent configurations (e.g., benzoylvinylthio groups) .
    • Data Interpretation : Disorder in alkyl chains (e.g., 2-methylpropyl groups) is resolved via occupancy refinement in crystallographic models .

Advanced Research Questions

Q. How do structural modifications influence the pharmacological activity of this compound derivatives?

  • SAR Insights :

  • Thione group (C=S) : Enhances antimicrobial activity by interacting with microbial enzymes via hydrogen bonding (N–H⋯S interactions) .
  • Benzoylvinyl substituents : Electron-withdrawing groups (e.g., nitro, chloro) increase cytotoxicity against cancer cell lines (IC₅₀ < 10 µM in some studies) .
  • Amino group : Facilitates Schiff base formation with aldehydes, improving solubility and bioactivity .
    • Experimental Design : Compare IC₅₀ values of derivatives with varying substituents (e.g., 2,4-dichlorophenoxy vs. methoxyphenyl) in standardized assays (e.g., MTT for cytotoxicity) .

Q. What strategies resolve contradictions in reported toxicity vs. activity data for triazole derivatives?

  • Case Study : Derivatives with bulky substituents (e.g., 2-methylpropyl) show reduced toxicity (LD₅₀ > 500 mg/kg in rodents) but retain antifungal activity (MIC = 8 µg/mL) .
  • Methodology :

  • In silico modeling : Predict ADMET properties using QSAR models to prioritize low-toxicity candidates.
  • Dose-response assays : Validate discrepancies by testing compounds across multiple cell lines and animal models .

Q. How can microwave-assisted synthesis improve the efficiency of triazole derivative preparation?

  • Protocol : Microwave irradiation (300 W, 80°C) reduces reaction time from 18 hours to 30 minutes for cyclocondensation steps, achieving comparable yields (60–70%) .
  • Advantages : Enhanced regioselectivity and reduced side products (e.g., disulfides) due to uniform heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.